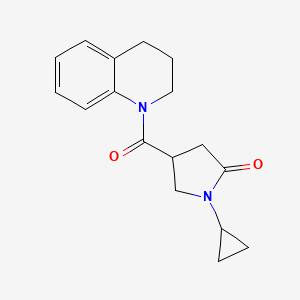
1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one, also known as CPQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPQ is a pyrrolidine derivative that has been shown to have significant pharmacological activity, particularly in the central nervous system.
作用機序
The mechanism of action of 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one is not fully understood, but it is believed to involve the modulation of sigma-1 receptor activity and the inhibition of neurotransmitter reuptake. 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one has been shown to increase the release of acetylcholine and dopamine in the brain, which may contribute to its cognitive-enhancing effects. 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one has also been shown to have anxiolytic and antidepressant effects in animal models, which may be related to its modulation of the sigma-1 receptor.
Biochemical and Physiological Effects:
1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, calcium signaling, protein folding, and mitochondrial function. 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties. 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one has been shown to enhance cognitive function and memory in animal models, and may have potential applications in the treatment of cognitive impairment associated with neurological disorders.
実験室実験の利点と制限
1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one has several advantages for use in lab experiments, including its well-established synthesis method, high purity, and known pharmacological activity. 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one has been extensively studied in animal models, and its effects on neurotransmitter release and behavior are well-characterized. However, there are also limitations to the use of 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one in lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several potential future directions for the study of 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one, including the development of more potent and selective sigma-1 receptor ligands, the investigation of 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one's effects on other cellular processes, and the evaluation of 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one's therapeutic potential in human clinical trials. 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one may also have potential applications in the treatment of other neurological disorders, such as schizophrenia and addiction. Further research is needed to fully understand the mechanism of action and therapeutic potential of 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one.
合成法
The synthesis of 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one involves the reaction of 3,4-dihydro-2H-quinoline-1-carboxylic acid with cyclopropylamine to form the corresponding amide. This intermediate is then converted to the final product, 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one, by treatment with acetic anhydride and pyrrolidine. The synthesis of 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one has been well-established, and several modifications have been reported in the literature to improve the yield and purity of the product.
科学的研究の応用
1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of various cellular processes, including calcium signaling, protein folding, and mitochondrial function. 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one has also been shown to have an inhibitory effect on the reuptake of serotonin, norepinephrine, and dopamine, which are neurotransmitters involved in the regulation of mood and behavior.
特性
IUPAC Name |
1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-16-10-13(11-19(16)14-7-8-14)17(21)18-9-3-5-12-4-1-2-6-15(12)18/h1-2,4,6,13-14H,3,5,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMDZWXBZGUTOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3CC(=O)N(C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7506142.png)
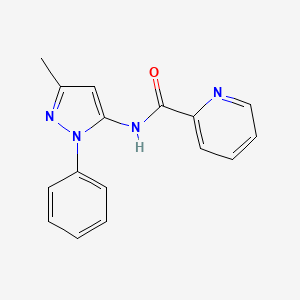
![N-[2-(3,5-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7506163.png)
![N-[2-(2,4-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7506194.png)

![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-piperidin-1-ylethanone](/img/structure/B7506210.png)
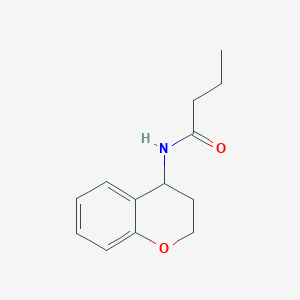
![N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]oxane-4-carboxamide](/img/structure/B7506221.png)

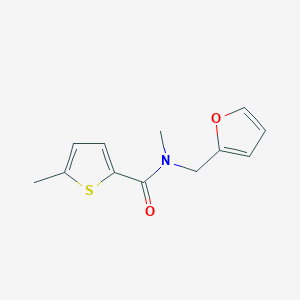
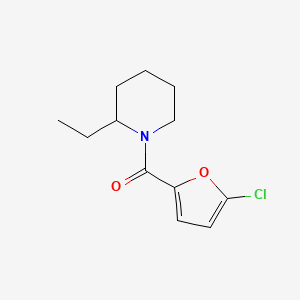
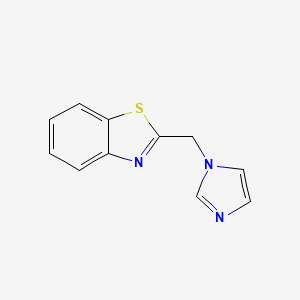
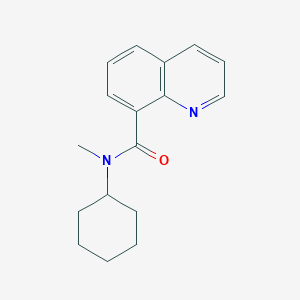
![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropyl-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide](/img/structure/B7506269.png)